molecular formula C28H44O3 B12427112 (E)-6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methyl-3-(trideuteriomethyl)hept-4-ene-2,3-diol

(E)-6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methyl-3-(trideuteriomethyl)hept-4-ene-2,3-diol

Cat. No.: B12427112
M. Wt: 431.7 g/mol
InChI Key: BPEQZNMKGFTMQE-HSRKGZRNSA-N
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Description

The compound (E)-6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methyl-3-(trideuteriomethyl)hept-4-ene-2,3-diol is a complex organic molecule characterized by multiple double bonds, hydroxyl groups, and a unique structural arrangement

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methyl-3-(trideuteriomethyl)hept-4-ene-2,3-diol involves several steps:

    Formation of the Cyclohexylidene Moiety: The initial step involves the formation of the cyclohexylidene ring through a series of aldol condensation reactions.

    Introduction of Hydroxyl Groups: Hydroxyl groups are introduced via selective oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Formation of the Indenyl Ring: The indenyl ring is synthesized through a Diels-Alder reaction, followed by hydrogenation to achieve the desired hexahydro structure.

    Final Assembly: The final step involves coupling the synthesized fragments using Wittig or Horner-Wadsworth-Emmons reactions to form the complete molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.

    Reduction: Reduction reactions can be performed on the double bonds to yield saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent, or potassium permanganate.

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst, lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biology, the compound may be studied for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique structural properties may impart desirable characteristics to the final products.

Mechanism of Action

The mechanism of action of (E)-6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methyl-3-(trideuteriomethyl)hept-4-ene-2,3-diol is likely to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s multiple double bonds and hydroxyl groups suggest that it could form hydrogen bonds or engage in π-π interactions with its targets. These interactions could modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methyl-3-(trideuteriomethyl)hept-4-ene-2,3-diol
  • **this compound

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and rings. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C28H44O3

Molecular Weight

431.7 g/mol

IUPAC Name

(E)-6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methyl-3-(trideuteriomethyl)hept-4-ene-2,3-diol

InChI

InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10+,22-11-/i6D3

InChI Key

BPEQZNMKGFTMQE-HSRKGZRNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(/C=C/C(C)C1CCC\2C1(CCC/C2=C\C=C/3\CC(CCC3=C)O)C)(C(C)(C)O)O

Canonical SMILES

CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Origin of Product

United States

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